molecular formula C10H14BrNO B1332297 3-(4-bromophenoxy)-N-methylpropan-1-amine CAS No. 915922-44-0

3-(4-bromophenoxy)-N-methylpropan-1-amine

Cat. No. B1332297
M. Wt: 244.13 g/mol
InChI Key: NWAAIPDSUXUPRE-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenoxy)-N-methylpropan-1-amine is a brominated aromatic ether with an amine functional group. It is structurally related to various compounds that have been studied for their chemical properties and potential applications in different fields, such as psychotomimetic amines, Schiff bases, and donor–acceptor chromophores.

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves halogenation reactions, as seen in the study of ortho-bromination of phenols with NBS, where primary and secondary amines catalyze the bromination process . Similarly, the Williamson reaction has been used to synthesize monobromosubstituted derivatives, such as 1-(4-isopropenylphenoxy)-bromo-C2-C4-alkanes . These methods could potentially be adapted for the synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine.

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using techniques such as X-ray diffraction (XRD) and computational methods like DFT . These methods help in understanding the resonance hybrid structures and the preferred tautomeric forms of the compounds. The molecular structure of 3-(4-bromophenoxy)-N-methylpropan-1-amine would likely exhibit characteristics influenced by the presence of the bromophenoxy and methylpropan-1-amine moieties.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including N-hydroxylation, as seen in the metabolic study of a psychotomimetic amine . The presence of the bromine atom can also influence the reactivity of the compound, as demonstrated by the catalytic effect of amines on the bromination of phenols . The chemical behavior of 3-(4-bromophenoxy)-N-methylpropan-1-amine would be expected to be affected by these factors.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are determined by their molecular structure and functional groups. For instance, the tautomerism in Schiff bases affects their solubility and stability in different solvents . The donor–acceptor chromophore properties of benzothiophene derivatives influence their optical properties . The physical and chemical properties of 3-(4-bromophenoxy)-N-methylpropan-1-amine would need to be analyzed in the context of its bromophenoxy and amine groups, which could affect its solubility, stability, and reactivity.

Scientific Research Applications

  • Scientific Field : Organic Chemistry
  • Application Summary : This compound is used as a solvent for organic reactions, a reagent in the synthesis of other compounds, and a catalyst in the synthesis of polymers. It’s also used as a substrate for enzymes, and as a ligand in the study of enzyme-substrate interactions.
  • Results or Outcomes : The compound is believed to be involved in the formation of covalent bonds between molecules, hydrogen bonds between molecules, and ionic bonds between molecules.
  • Scientific Field : Inorganic Chemistry

    • Application Summary : The compound “2-(4-Bromophenoxy)acetohydrazide” has been used in the synthesis and structure of a coordination polymer of Ni (II) .
    • Methods of Application : The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
    • Results or Outcomes : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
  • Scientific Field : Organic Chemistry

    • Application Summary : The compound “4-bromomethylbenzoic acid” has been used in the synthesis of other compounds .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The product obtained in the first step is not lachrymatory, unlike most benzyl halides .

Safety And Hazards

This would involve a discussion of any risks associated with handling the compound, including toxicity, flammability, or environmental hazards.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or unanswered questions about its properties or reactivity.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(4-bromophenoxy)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAAIPDSUXUPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366951
Record name 3-(4-bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenoxy)-N-methylpropan-1-amine

CAS RN

915922-44-0
Record name 3-(4-bromophenoxy)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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